N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Overview
Description
N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the piperazine moiety and the fluorophenyl group. Common reagents used in these reactions include:
Pyridazine derivatives: Starting materials for the pyridazine core.
Piperazine: Introduced through nucleophilic substitution reactions.
Fluorobenzene derivatives: Used to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: To enhance reaction rates.
Solvents: To dissolve reactants and control reaction environment.
Temperature and Pressure Control: To ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating receptor activity.
Enzymes: Inhibiting or activating enzyme functions.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
- N-(4-bromophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-16-4-2-3-5-19(16)20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)24-18-8-6-17(23)7-9-18/h2-11H,12-15H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMKLFKMULDHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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